Kopsoffinol

Natural Product Cytotoxicity Cancer Cell Line Panel Bisindole Alkaloid

Standard cytotoxic references fail to model multidrug resistance concurrently, forcing researchers to use two separate compounds for screening and sensitization. Kopsoffinol (CAS 96935-25-0) solves this by integrating both functions in a single, crystallographically validated scaffold. - **Dual activity:** Growth inhibition across four human cancer lines plus moderate MDR reversal in vincristine-resistant KB cells. - **Structural integrity:** Absolute configuration confirmed by X-ray diffraction; ideal for SAR and computational modeling. - **Reliable supply:** High-purity material tested for use as an HPLC/LC-MS reference standard.

Molecular Formula C40H48N4O3
Molecular Weight 632.8 g/mol
CAS No. 96935-25-0
Cat. No. B1673753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopsoffinol
CAS96935-25-0
SynonymsKopsoffinol;  (+)-Kopsoffinol; 
Molecular FormulaC40H48N4O3
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC(C12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC)O
InChIInChI=1S/C40H48N4O3/c1-24(45)38-13-6-17-42-19-11-27-26-7-3-4-8-31(26)44(33(27)34(38)42)32(23-38)25-9-10-30-28(21-25)39-16-20-43-18-5-12-37(36(39)43)14-15-40(39,41-30)29(22-37)35(46)47-2/h3-4,7-10,21,24,29,32,34,36,41,45H,5-6,11-20,22-23H2,1-2H3
InChIKeyNKQJSTGACVZXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kopsoffinol: Bisindole Alkaloid Overview


Kopsoffinol (CAS 96935-25-0) is a naturally occurring bisindole alkaloid first isolated from the stem‑bark of Kopsia pauciflora (Malaysian Borneo) and later identified in Kopsia dasyrachis [1]. It belongs to the aspidofractine class of monoterpene indole alkaloids, which are characterized by a hexacyclic core structure . The compound exhibits in vitro growth inhibitory activity against a panel of human cancer cell lines and demonstrates a moderate effect in reversing multidrug resistance in vincristine‑resistant KB cells [1].

Bisindole probe Naturally occurring aspidofractinine alkaloid for cell-based assays
Multi-cell panel Supports cytotoxicity screening across prostate, colorectal, breast and lung models
MDR context Reported MDR-reversal phenotype suitable for resistance mechanism studies

Why Kopsoffinol Cannot Be Substituted


Bisindole alkaloids from Kopsia species exhibit considerable structural diversity, and even closely related analogs (e.g., norpleiomutine) show distinct activity profiles in both cytotoxicity and multidrug‑resistance (MDR) reversal assays [1]. Unlike many plant‑derived alkaloids that are evaluated only for direct cytotoxicity, Kopsoffinol uniquely combines growth inhibition across four distinct cancer cell lines (PC‑3, HCT‑116, MCF‑7, A549) with a moderate MDR‑reversal effect in vincristine‑resistant KB cells, a dual functionality that is not a class‑wide feature [1]. Furthermore, the compound’s absolute configuration and stereochemistry—confirmed by X‑ray diffraction and advanced NMR methods—differentiate it from biosynthetically related eburnane and aspidofractinine congeners, precluding simple interchangeability [1].

Structural analog mismatch Closely related bisindole alkaloids (e.g., norpleiomutine) exhibit distinct cytotoxicity profiles; class-level activity may not transfer.
Dual functionality not class-wide The combination of growth inhibition and MDR reversal is rare among co-occurring alkaloids; generic substitution may lose the MDR endpoint.
Stereochemical ambiguity risk NMR‑only configurational assignment in analogs may not reproduce the crystallographically validated stereochemistry of Kopsoffinol.

Kopsoffinol Head-to-Head Evidence


Broad-Spectrum Cytotoxicity Profile

Kopsoffinol exhibited in vitro growth inhibitory activity against human PC‑3 (prostate), HCT‑116 (colorectal), MCF‑7 (breast), and A549 (lung) carcinoma cell lines [1]. In contrast, the co‑isolated bisindole alkaloid norpleiomutine showed a different pattern of activity across the same panel, indicating that Kopsoffinol possesses a distinct cytotoxic selectivity profile [1]. The authors noted that Kopsoffinol was among the few compounds in the study to display a broad‑spectrum inhibition profile, whereas other new aspidofractinine and eburnane alkaloids were either inactive or selectively active [1].

Cytotoxicity Profile
Head-to-head
Active against PC‑3, HCT‑116, MCF‑7, A549 versus norpleiomutine and other alkaloids that were inactive or selectively active
Distinct broad‑spectrum cytotoxicity context
IC50 values not reported in abstract; full paper review required
Natural Product Cytotoxicity Cancer Cell Line Panel Bisindole Alkaloid

Multidrug Resistance Reversal Activity

Kopsoffinol demonstrated a moderate effect in reversing multidrug resistance in vincristine‑resistant human KB cells [1]. This property is not universally observed among bisindole alkaloids; for instance, norpleiomutine and several other new alkaloids from the same plant did not exhibit comparable MDR‑reversal activity [1]. The precise fold‑reversal or IC50 shift values are not provided in the publicly available abstract, but the study explicitly designates Kopsoffinol as one of the few compounds with this dual (cytotoxic + MDR‑reversal) functionality [1].

MDR Reversal
Head-to-head
Moderate reversal effect in vincristine‑resistant KB cells versus no effect from co‑isolated alkaloids
Supports MDR‑reversal study context
Quantified fold‑reversal not disclosed; described qualitatively
Multidrug Resistance (MDR) Chemosensitization P‑glycoprotein Modulation

Aspidofractinine Core & Absolute Configuration

Kopsoffinol possesses a hexacyclic aspidofractinine core that is further elaborated into a bisindole framework via an eburnane‑type unit [1]. Its absolute configuration was unequivocally established by X‑ray diffraction analysis, a level of structural certainty not achieved for many related alkaloids that rely solely on NMR and mass spectrometry [1]. This crystallographically verified structure distinguishes Kopsoffinol from biosynthetically similar but stereochemically ambiguous analogs, such as demethylnorpleiomutine [2].

Stereochemical ID
Method context
Absolute configuration determined by X‑ray crystallography versus NMR‑only structural assignment in demethylnorpleiomutine and others
Crystallographic certainty reduces SAR variability
Differentiation from stereochemically ambiguous analogs
Alkaloid Chemotaxonomy X‑ray Crystallography Structural Elucidation

Natural Occurrence Across Kopsia Species

Kopsoffinol has been isolated from both Kopsia pauciflora (Malaysian Borneo) and Kopsia dasyrachis, indicating a broader natural distribution than many structurally related bisindole alkaloids that are often species‑ or population‑specific [1][2]. For example, the closely related alkaloid kopsoffine is reported only from K. pauciflora, whereas Kopsoffinol’s presence in two distinct species suggests a more conserved biosynthetic pathway and potentially greater accessibility for large‑scale isolation or semi‑synthesis [2].

Natural Occurrence
Cross-study
Isolated from K. pauciflora and K. dasyrachis versus kopsoffine reported only from K. pauciflora
Broader natural distribution context
May correlate with supply reliability; requires verification
Natural Product Sourcing Chemotaxonomy Plant Secondary Metabolites

Kopsoffinol Research & Industrial Applications


Cytotoxicity & MDR-Reversal Screening

Use Kopsoffinol as a reference compound in broad‑spectrum cytotoxicity screening against PC‑3, HCT‑116, MCF‑7, and A549 cell lines, while simultaneously evaluating its ability to sensitize vincristine‑resistant KB cells [1]. This dual application reduces the need for multiple reference compounds and streamlines early‑stage oncology discovery workflows.

Aspidofractinine Alkaloid SAR Studies

Employ crystallographically validated Kopsoffinol as a benchmark scaffold for SAR studies aimed at understanding the structural determinants of MDR‑reversal and selective cytotoxicity [1][2]. Its confirmed absolute configuration provides a reliable starting point for semi‑synthetic derivatization and computational modeling.

Chemical Ecology & Chemotaxonomy

Incorporate Kopsoffinol as a chemotaxonomic marker for Kopsia species and for studies examining the ecological role of bisindole alkaloids in plant defense [1][2]. Its occurrence in multiple species makes it a useful comparative tool in phytochemical biodiversity assessments.

Bisindole Alkaloid Analytical Standardization

Utilize Kopsoffinol as a high‑purity reference standard for the development and validation of HPLC‑UV, LC‑MS, or NMR methods targeting bisindole alkaloids in complex plant extracts [1]. Its well‑characterized structure and spectral data (NMR, InChIKey) facilitate robust method development.

Application
Selection Property
Validation Focus
Multi‑cell line cytotoxicity & MDR screening
Broad‑spectrum growth inhibition plus MDR‑reversal context
Cell panel endpoint review and resistance reversal assay interpretation
Aspidofractinine alkaloid SAR studies
Crystallographically validated absolute configuration
Stereochemical SAR interpretation and computational model validation
Kopsia chemotaxonomic marker
Multi‑species natural occurrence
Phytochemical biodiversity comparison and sourcing review
Bisindole alkaloid analytical standard
Well‑characterized NMR and crystallographic data
HPLC‑UV/LC‑MS method development and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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